1-(4-Hydroxybenzyl)imidazole
Overview
Description
1-(4-Hydroxybenzyl)imidazole, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-(4-Hydroxybenzyl)imidazole, also known as 4-((1H-imidazol-1-yl)methyl)phenol, interacts with a variety of targets. These include Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin among others . These targets play crucial roles in various biological processes, contributing to the compound’s diverse range of effects.
Mode of Action
The compound’s interaction with its targets leads to a series of biochemical changes. For instance, it has been suggested that the sulfur atom in the compound is necessary for optimal activity . The compound’s interaction with its targets can lead to changes in the target’s function, which can have downstream effects on various biological processes.
Biochemical Pathways
The imidazole group, a key component of this compound, is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . This suggests that the compound may affect pathways related to these molecules.
Pharmacokinetics
In silico techniques such as structure-based drug design (sbdd), pharmacokinetic profiling, and quantum chemical calculations provide a safer, faster, and economical avenues in modern drug discovery .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-3-1-9(2-4-10)7-12-6-5-11-8-12/h1-6,8,13H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFROCQEWXHIEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194643 | |
Record name | 1-(4-Hydroxybenzyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41833-17-4 | |
Record name | 1-(4-Hydroxybenzyl)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041833174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Hydroxybenzyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(4-Hydroxybenzyl)imidazole interact with DBH and what are the downstream effects?
A1: this compound acts as a substrate for DBH []. This means the enzyme can catalyze a reaction with this compound. Specifically, DBH catalyzes the oxidation of this compound to 4-hydroxybenzaldehyde, utilizing ascorbate and oxygen in the process []. This interaction is significant because it provides insight into the structure-activity relationship of DBH substrates and offers a starting point for designing new inhibitors.
Q2: How does the structure of this compound relate to its activity as a DBH substrate?
A2: The structure of this compound is crucial for its DBH substrate activity. Research indicates that the presence of a heterocyclic ring, such as imidazole, at the alkyl chain terminus is tolerated for substrate activity []. Notably, replacing the imidazole moiety with pyrazole, forming 1-(4-Hydroxybenzyl)pyrazole, results in the loss of substrate activity and instead confers potent DBH inhibition []. This suggests that the specific arrangement of atoms within the heterocyclic ring significantly influences the interaction with DBH and dictates whether a compound acts as a substrate or inhibitor.
Q3: What modifications to this compound-2-thione have been explored to understand the structure-activity relationship at the copper binding site of DBH?
A3: Researchers investigated various structural changes to this compound-2-thione, a known DBH inhibitor, to understand the importance of the copper-binding region []. Replacing the thione sulfur with oxygen or nitrogen led to reduced inhibitory potency, highlighting the essential role of sulfur for optimal activity []. Further studies exploring the relationship between the pKa of the ligand group and inhibitory potency revealed no direct correlation over a range of approximately 10 pKa units []. This suggests that factors beyond ligand pKa influence binding affinity.
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